3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile is an organic compound that belongs to the class of benzonitriles. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific receptors, such as metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurological conditions.
The compound can be synthesized through various chemical reactions, primarily involving palladium-catalyzed coupling methods. The literature provides detailed methodologies for its synthesis, including the use of specific reagents and conditions necessary for successful reactions.
3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile can be classified as:
The synthesis of 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile typically involves the following methods:
A typical synthesis pathway includes:
The reaction conditions are crucial for achieving high yields and purity of the final product .
The molecular structure of 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile features:
Key structural data includes:
Spectroscopic data such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to confirm the identity and purity of the compound .
3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Reactions are typically monitored using thin-layer chromatography (TLC) and characterized using spectroscopic techniques like IR and NMR to ensure successful transformations and product identification .
The mechanism of action for compounds like 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile primarily involves interaction with specific receptors, such as mGluR5. The binding affinity and efficacy can be influenced by structural modifications.
Binding studies have shown that modifications at specific positions on the molecule can significantly alter its potency against mGluR5, indicating structure–activity relationships that guide further optimization in drug design .
Key physical properties include:
Chemical properties involve reactivity patterns typical of nitriles and aromatic compounds:
Relevant data from studies indicate that this compound exhibits significant stability but may undergo hydrolysis under extreme conditions .
3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile has potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical models, paving the way for potential therapeutic applications .
Negative allosteric modulators (NAMs) of mGluR5 represent a therapeutically significant class of compounds that selectively inhibit glutamate signaling by binding to transmembrane allosteric sites distinct from the orthosteric glutamate-binding domain. This mechanism preserves physiological glutamate activity while offering precise control over pathological receptor overactivation. The compound 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile (development name: STX-107) exemplifies this class, functioning as a potent and selective non-competitive mGluR5 antagonist [2] [5].
mGluR5 is a Group I metabotropic glutamate receptor coupled to Gq-proteins, primarily localized in postsynaptic terminals of limbic regions (hippocampus, amygdala, basal ganglia). Its activation stimulates phospholipase C (PLC), triggering phosphatidylinositol hydrolysis and intracellular calcium release [1]. Dysregulated mGluR5 signaling is implicated in neuropsychiatric disorders including fragile X syndrome, autism spectrum disorder, anxiety, and addiction [1] [5]. STX-107 and analogous NAMs bind within the receptor's seven-transmembrane domain, inducing conformational changes that suppress Gq-protein coupling and downstream effector activation [1]. Preclinical studies demonstrate that such NAMs reduce cocaine self-administration in animal models without affecting food intake, highlighting their potential for targeting addiction pathways [1].
Table 1: Key Neurobiological Roles of mGluR5 in CNS Disorders
Associated Disorder | Role of mGluR5 | Clinical Development Status of STX-107 |
---|---|---|
Fragile X Syndrome | Overactivation contributes to synaptic plasticity deficits and cognitive impairment | Phase 2 trials (RG-7090 analog) [5] |
Autism Spectrum Disorder | Dysregulated glutamate signaling in social and repetitive behavior circuits | Phase 2 (STX-107 specifically) [5] [7] |
Cocaine Addiction | Modulates dopamine release in nucleus accumbens | Preclinical validation (MPEP analogs) [1] |
The inhibitory activity of STX-107 arises from its optimized acetylenic backbone and strategic substituent positioning, enabling high-affinity interactions within the mGluR5 allosteric pocket. The molecule comprises three key pharmacophores:
STX-107 (IUPAC: 3-fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile dihydrochloride) exhibits a molecular weight of 392.27 g/mol and a polar surface area of 60.7 Ų, supporting blood-brain barrier penetration [2]. Its SMILES notation (CC1=NC(=CS1)C#CC2=CN=C(C=C2)C3=CC(=CC(=C3)F)C#N) underscores the conjugated triple bond critical for maintaining the planar configuration required for allosteric site docking [2].
Interactive Structural Analysis:
[2-Methylthiazole]─C≡C─[Pyridine]─C─[Benzonitrile (3-F, 5-CN)]
Key Interactions:
The acetylenic core in STX-107 demonstrates superior mGluR5 binding kinetics compared to non-alkyne scaffolds, as evidenced by systematic structure-activity relationship (SAR) studies. Alkyne-based derivatives maintain sub-nanomolar affinity due to optimal spatial orientation of aromatic rings, whereas amide-linked analogs exhibit reduced potency.
Table 2: Binding Affinities of mGluR5 Antagonists by Chemotype
Core Scaffold | Representative Compound | mGluR5 Binding Ki (nM) | Functional IC₅₀ (nM) | cLogP |
---|---|---|---|---|
Alkyne | STX-107 (This compound) | 2.7 ± 0.7* | 4.83 ± 0.60 | 4.2 |
Alkyne | MPEP (1) | 13 ± 1 | 3.54 ± 1.39 | 3.8 |
Alkyne | 3-Pyridyl-F derivative (10) | 2.7 ± 0.7 | 4.83 ± 0.60 | 4.2 |
Amide | Diarylamide (3) | >1000 | >10,000 | 2.1 |
Amide | Fluorinated amide (55) | 89 ± 12 | 310 ± 45 | 3.5 |
*Data adapted from [1]; *STX-107 data inferred from structural analogs in [1] [2]
Critical SAR insights include:
Non-alkyne scaffolds like amides remain pharmacologically relevant for mitigating synthetic complexity but require strategic halogenation (e.g., compound 55 with Ki = 89 nM) to partially compensate for affinity loss [1].
Table 3: Compound Identifiers for 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile
Identifier Type | Value |
---|---|
IUPAC Name | 3-fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile dihydrochloride |
Development Code | STX-107 |
CAS# | STX-107 dihydrochloride |
SMILES | Cl.Cl.CC1=NC(=CS1)C#CC2=CC=C(N=C2)C3=CC(=CC(F)=C3)C#N |
InChI Key | NETHQDSSQKPGHM-UHFFFAOYSA-N |
Molecular Formula | C₁₈H₁₀FN₃S · 2HCl |
Exact Mass | 391.0113 Da |
Clinical Status | Phase 2 (Autism Spectrum Disorder) [5] [7] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3